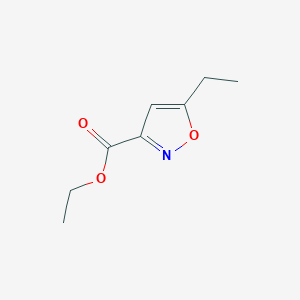

Ethyl 5-ethylisoxazole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-ethyl-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-3-6-5-7(9-12-6)8(10)11-4-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBWKBDZVYQXLBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NO1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50548588 | |

| Record name | Ethyl 5-ethyl-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50548588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90607-22-0 | |

| Record name | 3-Isoxazolecarboxylic acid, 5-ethyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90607-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-ethyl-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50548588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 5-ethylisoxazole-3-carboxylate

Abstract: The isoxazole scaffold is a cornerstone in medicinal chemistry and drug development, valued for its wide array of biological activities.[1] Ethyl 5-ethylisoxazole-3-carboxylate is a key intermediate, offering multiple functionalization points for the synthesis of complex, biologically active molecules. This guide provides a comprehensive technical overview of the principal synthetic pathways to this target molecule, designed for researchers, chemists, and professionals in drug development. We will explore the robust and highly efficient 1,3-dipolar cycloaddition pathway and a classical alternative involving the condensation of a β-dicarbonyl compound. The discussion emphasizes the causality behind experimental choices, detailed step-by-step protocols, and the mechanistic logic underpinning each transformation, ensuring a blend of theoretical understanding and practical applicability.

Introduction to Isoxazole Synthesis

Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. This structural motif is present in numerous FDA-approved drugs, such as the anti-inflammatory agent Valdecoxib and the antibiotic Cloxacillin, highlighting its significance as a "privileged scaffold" in pharmaceutical science.[1] The synthesis of substituted isoxazoles is, therefore, a critical task in organic chemistry.

The target of this guide, this compound, is a trisubstituted isoxazole. Its synthesis requires precise control over regiochemistry to ensure the correct placement of the ethyl group at the C5 position and the ethyl carboxylate group at the C3 position. The two primary methodologies discussed herein achieve this control through fundamentally different, yet equally elegant, chemical strategies.

Part 1: The Primary Synthetic Route via [3+2] Cycloaddition

The 1,3-dipolar cycloaddition, often referred to as a [3+2] cycloaddition, is the most powerful and versatile method for constructing the isoxazole ring.[2] This reaction involves the concerted addition of a 1,3-dipole to a dipolarophile. For our target molecule, the strategy is to react an in situ generated nitrile oxide with a terminal alkyne.

Causality and Mechanistic Overview

The core principle of this pathway is the highly regioselective reaction between ethoxycarbonylformonitrile oxide (the 1,3-dipole) and 1-butyne (the dipolarophile).

-

Generation of the 1,3-Dipole: Nitrile oxides are highly reactive and unstable, necessitating their generation in situ.[3][4] The precursor of choice is Ethyl 2-chloro-2-(hydroxyimino)acetate .[5] Treatment with a mild, non-nucleophilic base, such as triethylamine (Et₃N), facilitates the elimination of hydrochloric acid (HCl) to yield the transient ethoxycarbonylformonitrile oxide. The electron-withdrawing ethyl carboxylate group stabilizes the nitrile oxide, making it an ideal reactant.[6]

-

Cycloaddition: The generated nitrile oxide then immediately reacts with 1-butyne. The regioselectivity of this cycloaddition is dictated by frontier molecular orbital (FMO) theory. The reaction proceeds to place the ethyl group of the alkyne at the 5-position of the resulting isoxazole ring, yielding the desired product with high fidelity.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for reproducibility and high yield.

Materials & Equipment:

-

Ethyl 2-chloro-2-(hydroxyimino)acetate

-

1-Butyne

-

Triethylamine (Et₃N), freshly distilled

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer

-

Ice-water bath

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add ethyl 2-chloro-2-(hydroxyimino)acetate (10.0 mmol, 1.0 eq.) and anhydrous dichloromethane (100 mL).

-

Addition of Alkyne: Add 1-butyne (12.0 mmol, 1.2 eq.) to the flask. Cool the mixture to 0 °C using an ice-water bath.

-

Base Addition: Dissolve triethylamine (11.0 mmol, 1.1 eq.) in 20 mL of anhydrous DCM and add it to the dropping funnel. Add the triethylamine solution dropwise to the reaction mixture over 1 hour, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, wash the reaction mixture sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

Data Summary

The following table summarizes typical reaction parameters for the synthesis of ethyl 5-substituted isoxazole-3-carboxylates via this method.[7]

| Parameter | Value/Condition | Rationale |

| Dipolarophile | 1-Butyne | Provides the C4-C5 fragment and the C5-ethyl group. |

| Nitrile Oxide Precursor | Ethyl 2-chloro-2-(hydroxyimino)acetate | Generates the required C3-N-O fragment with the ester. |

| Base | Triethylamine (Et₃N) | Non-nucleophilic base to generate the nitrile oxide in situ. |

| Solvent | Dichloromethane (DCM) | Anhydrous, inert solvent that solubilizes reactants well. |

| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic base addition; RT allows the cycloaddition to proceed to completion. |

| Typical Yield | 75-90% | This method is highly efficient and regioselective. |

Part 2: Alternative Route via β-Dicarbonyl Condensation

A classical and reliable alternative for isoxazole synthesis involves the condensation of a β-dicarbonyl compound with hydroxylamine.[8] This pathway leverages well-established carbonyl chemistry to construct the heterocyclic ring.

Causality and Mechanistic Overview

This strategy requires a specific β-ketoester, ethyl 2,4-dioxohexanoate , which contains the complete carbon skeleton of the final product.[9]

-

Precursor Synthesis: The key intermediate, ethyl 2,4-dioxohexanoate, is synthesized via a crossed Claisen condensation.[10][11] In this reaction, the enolate of a ketone (2-butanone) acts as the nucleophile, attacking the electrophilic carbonyl of diethyl oxalate. Sodium ethoxide is a common base for this transformation.[12]

-

Condensation & Cyclization: Ethyl 2,4-dioxohexanoate is then reacted with hydroxylamine hydrochloride (NH₂OH·HCl). The reaction proceeds through two key steps:

-

First, the more reactive ketone at the C4 position condenses with hydroxylamine to form an oxime intermediate.

-

Second, an intramolecular cyclization occurs via nucleophilic attack of the oxime's hydroxyl group onto the C2 ketone, followed by dehydration to form the stable aromatic isoxazole ring.[13]

-

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of isoxazoles from β-dicarbonyl compounds.[8]

Materials & Equipment:

-

Ethyl 2,4-dioxohexanoate[9]

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol

-

Round-bottom flask, condenser, magnetic stirrer

-

Rotary evaporator

-

Standard filtration apparatus

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a solution of ethyl 2,4-dioxohexanoate (10.0 mmol, 1.0 eq.) in 100 mL of ethanol.

-

Addition of Reagents: Add hydroxylamine hydrochloride (11.0 mmol, 1.1 eq.) and sodium bicarbonate (10.5 mmol, 1.05 eq.) to the solution.

-

Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 3-4 hours. The sodium bicarbonate neutralizes the HCl released from the hydroxylamine salt, facilitating the reaction.

-

Workup: After cooling the reaction mixture to room temperature, remove the inorganic salts (NaCl) by filtration.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by recrystallization or column chromatography to afford the final product.

Data Summary

| Parameter | Value/Condition | Rationale |

| Key Precursor | Ethyl 2,4-dioxohexanoate | Contains the full carbon backbone required for the target molecule. |

| Reagent | Hydroxylamine hydrochloride | Provides the N-O fragment of the isoxazole ring. |

| Base | Sodium Bicarbonate (NaHCO₃) | Mild base to neutralize HCl in situ, driving the reaction forward. |

| Solvent | Ethanol | Good solvent for all reactants and allows for convenient reflux temperature. |

| Temperature | Reflux (~78 °C) | Provides sufficient thermal energy for condensation and cyclization. |

| Typical Yield | 60-80% | A robust and reliable method, though potentially lower yielding than the cycloaddition. |

Conclusion

This guide has detailed the two most scientifically sound and practical pathways for the synthesis of this compound.

-

The [3+2] cycloaddition represents the more modern and often higher-yielding approach, offering excellent regiocontrol through the principles of pericyclic reactions. Its reliance on the in situ generation of a reactive intermediate is a hallmark of elegant synthetic design.

-

The β-dicarbonyl condensation is a classical, robust alternative rooted in fundamental carbonyl chemistry. While it may require the prior synthesis of a more complex precursor, the reactions themselves are straightforward and high-yielding.

The choice between these pathways will depend on the specific resources, starting material availability, and scale of the synthesis required by the research professional. Both methods provide reliable and validated routes to a valuable heterocyclic building block essential for further research and development.

References

- Title: Perfume compositions containing ethyl 2,4-dioxohexanoateSource: Google Patents (US3760087A)

-

Title: What products would you expect to obtain from each of the following cross.. - FiloSource: FiloURL: [Link]

-

Title: Synthesis of ethyl 5-substituted isoxazole-3-carboxylates 86 in DES.Source: ResearchGateURL: [Link]

-

Title: CHEM 330 Topics Discussed on Sept. 21 Principle: a successful cross-Claisen reaction requires the preformed enolate toSource: University of AlbertaURL: [Link]

-

Title: Solved Write the mechanism for Claisen Condensation Reaction | Chegg.comSource: Chegg.comURL: [Link]

-

Title: Synthesis of Some Ethyl 3-Substituted-5-(1-hydroxyalkyl)-isoxazole-4-carboxylates from 4-Ethoxycarbonyl-3(2H)-furanonesSource: Semantic ScholarURL: [https://www.semanticscholar.org/paper/Synthesis-of-Some-Ethyl-3-Substituted-5-(1-isoxazole-Gelin-Chantegrel/93988647575239e335508a287a224f0c4314c18f]([Link]

-

Title: ethyl ethoxalylpropionateSource: Organic SynthesesURL: [Link]

-

Title: Novel One-Pot Synthesis of Diverse γ,δ-Unsaturated β-Ketoesters by Thermal Cascade Reactions of Diazodicarbonyl Compounds andSource: The Royal Society of ChemistryURL: [Link]

-

Title: Crossed Claisen CondensationsSource: University of CalgaryURL: [Link]

-

Title: ethyl 2,2,4,4-tetramethyl-3,5-dioxohexanoateSource: ChemSynthesisURL: [Link]

-

Title: Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized CelluloseSource: MDPIURL: [Link]

-

Title: The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation ApproachesSource: PubMed Central (PMC)URL: [Link]

-

Title: The synthetic and therapeutic expedition of isoxazole and its analogsSource: PubMed Central (PMC)URL: [Link]

-

Title: Ethyl-2,4-dioxohexanoateSource: PubChem - NIHURL: [Link]

-

Title: A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition ReactionSource: MDPIURL: [Link]

-

Title: Synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamineSource: ResearchGateURL: [Link]

-

Title: Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction ofSource: Zanco Journal of Pure and Applied SciencesURL: [Link]

-

Title: The possible mechanism of the reaction between aromatic aldehyde, hydroxylamine and ethyl acetoacetate in the presence of vitamin B1.Source: ResearchGateURL: [Link]

-

Title: THE SYNTHESIS OF ETHYL 2-ETHOXYCARBONYL-3,5-DIOXOHEXANOATESource: Oxford AcademicURL: [Link]

-

Title: In situ methods of nitrile oxide generation and cycloaddition.Source: ResearchGateURL: [Link]

-

Title: Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase InhibitorsSource: MDPIURL: [Link]

-

Title: Synthesis of Spiroisoxazolines by 1,3-Dipolar CycloadditionSource: MDPIURL: [Link]

-

Title: In situ generation of acyloxyphosphoniums for mild and efficient synthesis of thioestersSource: RSC PublishingURL: [Link]

-

Title: 9.3 Preparation of AlkynesSource: YouTubeURL: [Link]

-

Title: Method for synthesizing isoxadifen-ethyl intermediate 2-chloro-2-hydroxyiminoacetic acid ethyl esterSource: Patsnap EurekaURL: [Link]

Sources

- 1. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In situ generation of acyloxyphosphoniums for mild and efficient synthesis of thioesters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Method for synthesizing isoxadifen-ethyl intermediate 2-chloro-2-hydroxyiminoacetic acid ethyl ester - Eureka | Patsnap [eureka.patsnap.com]

- 6. Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Ethyl-2,4-dioxohexanoate | C8H12O4 | CID 61590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. US3760087A - Perfume compositions containing ethyl 2,4-dioxohexanoate - Google Patents [patents.google.com]

- 11. What products would you expect to obtain from each of the following cross.. [askfilo.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 5-ethylisoxazole-3-carboxylate

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of Ethyl 5-ethylisoxazole-3-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predicted data, comparative analysis with structural analogs, and validated experimental protocols. The guide details the compound's structural and physicochemical identity, its spectroscopic profile, solubility characteristics, and relevant analytical methodologies for its characterization. By explaining the causality behind experimental choices and providing self-validating protocols, this guide serves as an authoritative resource for the scientific investigation of this heterocyclic compound.

Compound Identification and Structural Framework

This compound is a disubstituted isoxazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and versatile synthetic utility.[1] The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. The specific arrangement of an ethyl group at the C5 position and an ethyl carboxylate group at the C3 position defines the molecule's unique electronic and steric properties, which in turn govern its reactivity, solubility, and potential as a synthetic building block.

Given the absence of a registered CAS number for this specific molecule in major chemical databases, all identifying information is derived from its chemical structure.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | Ethyl 5-ethyl-1,2-oxazole-3-carboxylate | Generated |

| Molecular Formula | C₈H₁₁NO₃ | Calculated |

| Molecular Weight | 169.18 g/mol | Calculated |

| Canonical SMILES | CCOC(=O)c1cc(CC)on1 | Generated |

| InChI Key | (Predicted) | Generated |

Core Physicochemical Properties

Direct experimental data for this compound is not widely available. Therefore, the following table summarizes key physicochemical properties based on computational predictions and comparative data from its closest structural analog, Ethyl 5-methylisoxazole-3-carboxylate (CAS: 3209-72-1).[2][3][4] This approach provides a scientifically grounded baseline for experimental design.

Table 2: Summary of Physicochemical Properties

| Property | Predicted/Analog Value | Remarks and Comparative Insights |

| Appearance | Colorless to light yellow liquid or low melting solid | Predicted. The methyl analog is a low melting solid.[3] |

| Melting Point (°C) | 15 - 25 (Predicted) | The methyl analog melts at 27-31 °C.[2] The ethyl group may slightly lower the melting point. |

| Boiling Point (°C) | ~230-240 at 760 mmHg (Predicted) | The methyl analog boils at 130 °C at 33 mmHg.[3] Extrapolation suggests a higher BP at atmospheric pressure. |

| Density (g/cm³) | ~1.12 ± 0.1 (Predicted) | The methyl analog has a density of approximately 1.1 g/cm³.[3] |

| pKa | -5.1 ± 0.5 (Predicted) | Predicted for the methyl analog, suggesting the isoxazole ring is a very weak base.[4] |

| LogP (XLogP3) | ~1.5 (Predicted) | The methyl analog has a predicted XLogP3 of 1.05.[3] The additional methylene group increases lipophilicity. |

| Water Solubility | Insoluble to sparingly soluble | The methyl analog is insoluble in water.[4] Increased lipophilicity of the ethyl analog suggests similar or lower water solubility. |

| Refractive Index | ~1.46 (Predicted) | An isomer, ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, has a refractive index of 1.4630.[5] |

Synthesis and Spectroscopic Profile

Representative Synthesis: 1,3-Dipolar Cycloaddition

The most common and versatile method for constructing the 3,5-disubstituted isoxazole core is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[6][7][8] This reaction offers high regioselectivity and tolerates a wide range of functional groups.

The logical workflow for the synthesis is as follows:

Caption: General workflow for the synthesis of this compound.

Predicted Spectroscopic Features

While experimental spectra are not available, the structure of this compound allows for the confident prediction of its key NMR and IR signatures. These predictions are essential for guiding the characterization of the synthesized material.

¹H NMR (400 MHz, CDCl₃):

-

δ ~6.3-6.5 ppm (s, 1H): This singlet corresponds to the lone proton on the isoxazole ring (C4-H). Its chemical shift is characteristic of the electron-deficient nature of the isoxazole ring.

-

δ ~4.4 ppm (q, J = 7.1 Hz, 2H): A quartet representing the methylene protons (-O-CH₂-CH₃) of the ethyl ester group, coupled to the adjacent methyl protons.

-

δ ~2.8 ppm (q, J = 7.5 Hz, 2H): A quartet from the methylene protons (-CH₂-CH₃) of the ethyl group at the C5 position, coupled to its neighboring methyl protons.

-

δ ~1.4 ppm (t, J = 7.1 Hz, 3H): A triplet corresponding to the terminal methyl protons (-O-CH₂-CH₃) of the ethyl ester.

-

δ ~1.3 ppm (t, J = 7.5 Hz, 3H): A triplet from the terminal methyl protons (-CH₂-CH₃) of the C5-ethyl group.

¹³C NMR (101 MHz, CDCl₃):

-

δ ~170-172 ppm: Carbonyl carbon (C=O) of the ethyl ester.

-

δ ~161-163 ppm: C3 carbon of the isoxazole ring, attached to the ester.

-

δ ~158-160 ppm: C5 carbon of the isoxazole ring, attached to the ethyl group.

-

δ ~100-102 ppm: C4 carbon of the isoxazole ring.

-

δ ~62 ppm: Methylene carbon (-O-CH₂) of the ethyl ester.

-

δ ~22 ppm: Methylene carbon (-CH₂) of the C5-ethyl group.

-

δ ~14 ppm: Methyl carbon (-O-CH₂-CH₃) of the ethyl ester.

-

δ ~12 ppm: Methyl carbon (-CH₂-CH₃) of the C5-ethyl group.

Infrared (IR) Spectroscopy:

-

~2980 cm⁻¹: C-H stretching from the alkyl groups.

-

~1730 cm⁻¹: Strong C=O stretching from the ester carbonyl group.

-

~1600 cm⁻¹: C=N stretching of the isoxazole ring.

-

~1450, 1370 cm⁻¹: C-H bending vibrations.

-

~1250 cm⁻¹: C-O stretching of the ester group.

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized, self-validating protocols for determining critical physicochemical parameters.

Protocol for Purity Determination by RP-HPLC

Rationale: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing the purity of small organic molecules.[9] It separates compounds based on their hydrophobicity. A C18 column is chosen for its broad applicability to moderately nonpolar compounds like the target molecule. The mobile phase, a mixture of acetonitrile and water, is standard for RP-HPLC, and a UV detector is used because the isoxazole ring is expected to have a strong UV chromophore.

Methodology:

-

Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 230 nm (or determined by UV scan).

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile. Dilute to 0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B. Filter through a 0.45 µm syringe filter.

-

Gradient Elution:

-

0-2 min: 30% B

-

2-15 min: 30% to 95% B

-

15-18 min: Hold at 95% B

-

18-20 min: 95% to 30% B

-

20-25 min: Re-equilibration at 30% B

-

-

Validation: Inject a blank (diluent) to ensure no system peaks interfere. The main peak should have a retention time distinct from any impurity peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. A purity level of >98% is typically required for further studies.

Caption: Workflow for HPLC purity analysis.

Protocol for LogP Determination (Shake-Flask Method)

Rationale: The partition coefficient (LogP) is a measure of a compound's lipophilicity, a critical parameter in drug development that affects absorption, distribution, metabolism, and excretion (ADME).[10] The shake-flask method is the traditional and most reliable method for direct LogP measurement.[11] It involves partitioning the solute between n-octanol and water and measuring its concentration in each phase.

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water (pH 7.4 phosphate buffer) with n-octanol by mixing them vigorously for 24 hours and allowing them to separate.

-

Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol phase at a concentration that gives a reliable UV-Vis reading (e.g., 0.1 mg/mL).

-

Partitioning:

-

In a separatory funnel or glass vial, combine 5 mL of the compound-containing n-octanol phase with 5 mL of the pre-saturated aqueous phase.

-

Shake vigorously for 5 minutes to ensure thorough mixing.

-

Allow the layers to fully separate for at least 2 hours (or centrifuge at low speed to break any emulsion).

-

-

Concentration Measurement:

-

Carefully withdraw an aliquot from the n-octanol layer and the aqueous layer.

-

Measure the absorbance of each aliquot using a UV-Vis spectrophotometer at the compound's λ_max. Alternatively, quantify using a validated HPLC method.[12]

-

Use a pre-established calibration curve to determine the concentration in each phase ([organic] and [aqueous]).

-

-

Calculation:

-

Calculate the partition coefficient, P = [organic] / [aqueous].

-

The LogP is the base-10 logarithm of P: LogP = log₁₀(P) .

-

-

Validation: The experiment should be performed in triplicate. The resulting LogP values should be within ±0.1 log units to be considered reliable.

References

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

ACD/Labs. LogP—Making Sense of the Value. [Link]

-

Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]

-

ResearchGate. Synthesis of 3,5-disubstituted isoxazole. [Link]

-

Royal Society of Chemistry. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. [Link]

-

ChemSynthesis. ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. [Link]

-

Royal Society of Chemistry. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. [Link]

-

ResearchGate. Synthesis of 3,5‐Disubstituted Isoxazoles through a 1,3‐Dipolar Cycloaddition Reaction between Alkynes and Nitrile Oxides Generated from O‐Silylated Hydroxamic Acids. [Link]

-

Agilent Technologies. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]

-

Chemcasts. ethyl 5-methylisoxazole-3-carboxylate (CAS 3209-72-1) Properties. [Link]

-

MDPI. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. [Link]

-

National Center for Biotechnology Information. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. [Link]

-

Michael Green. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

-

ResearchGate. (PDF) 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. [Link]

-

National Center for Biotechnology Information. Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. [Link]

-

LCGC International. A Well-Written Analytical Procedure for Regulated HPLC Testing. [Link]

-

Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. ETHYL 5-METHYLISOXAZOLE-3-CARBOXYLATE manufacturers and suppliers in india [chemicalbook.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. researchgate.net [researchgate.net]

- 7. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. acdlabs.com [acdlabs.com]

- 11. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 12. agilent.com [agilent.com]

An In-depth Technical Guide to Ethyl 5-methylisoxazole-3-carboxylate

A Note to the Reader: Initial searches for "Ethyl 5-ethylisoxazole-3-carboxylate" did not yield a conclusive CAS number or substantial technical data in prominent chemical databases. This suggests the compound may be novel, not widely documented, or referred to under a different nomenclature. To provide a valuable and scientifically accurate resource, this guide will focus on the closely related and well-documented analogue, Ethyl 5-methylisoxazole-3-carboxylate . This compound shares the core isoxazole-3-carboxylate scaffold and serves as an excellent representative for understanding the chemistry and utility of this class of molecules in research and development.

Introduction to Ethyl 5-methylisoxazole-3-carboxylate

Ethyl 5-methylisoxazole-3-carboxylate is a versatile heterocyclic compound featuring a five-membered isoxazole ring. This ring system, containing adjacent nitrogen and oxygen atoms, imparts unique electronic properties that make it a valuable building block in synthetic organic chemistry. Its structure is characterized by a methyl group at the 5-position and an ethyl carboxylate group at the 3-position, providing two key points for chemical modification. This strategic placement of functional groups allows for its use as a key intermediate in the synthesis of a wide array of more complex molecules.[1]

The isoxazole moiety is a significant pharmacophore, and its derivatives have been shown to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] Consequently, Ethyl 5-methylisoxazole-3-carboxylate is of considerable interest to researchers in medicinal chemistry and drug discovery as a scaffold for developing novel therapeutic agents.[1] Beyond pharmaceuticals, its utility extends to the agrochemical industry, where it serves as a precursor for the synthesis of new pesticides and herbicides.[1]

Chemical Identity and Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of Ethyl 5-methylisoxazole-3-carboxylate is fundamental for its effective use in research and synthesis.

| Property | Value | Reference |

| CAS Number | 3209-72-1 | [4][5] |

| Molecular Formula | C₇H₉NO₃ | [4] |

| Molecular Weight | 155.15 g/mol | [4] |

| Appearance | White to colorless solid or liquid | [1][6] |

| Melting Point | 27-31 °C | [4] |

| Boiling Point | 100-108 °C at 4 mmHg | [1] |

| SMILES | CCOC(=O)c1cc(C)on1 | [4] |

| InChI | 1S/C7H9NO3/c1-3-10-7(9)6-4-5(2)11-8-6/h4H,3H2,1-2H3 | [4] |

The structure of Ethyl 5-methylisoxazole-3-carboxylate is depicted below:

Synthesis of Ethyl 5-methylisoxazole-3-carboxylate

The synthesis of the 5-methylisoxazole-3-carboxylate core can be achieved through various synthetic routes. A common and effective method involves the cycloaddition reaction between a nitrile oxide and an alkyne. The following diagram illustrates a general synthetic pathway.

Caption: General synthetic workflow for Ethyl 5-methylisoxazole-3-carboxylate.

Experimental Protocol: Synthesis via Cycloaddition

This protocol outlines a representative synthesis of a 5-substituted isoxazole-3-carboxylate, which can be adapted for Ethyl 5-methylisoxazole-3-carboxylate.

-

Step 1: Formation of the Hydroximoyl Chloride:

-

To a solution of the starting aldehyde in a suitable solvent (e.g., ethanol), add an aqueous solution of hydroxylamine hydrochloride and sodium acetate.

-

Stir the mixture at room temperature until the formation of the oxime is complete (monitored by TLC).

-

Isolate the oxime by filtration and dry under vacuum.

-

Suspend the dried oxime in a chlorinated solvent (e.g., dichloromethane) and treat with a chlorinating agent such as N-chlorosuccinimide (NCS) to form the hydroximoyl chloride.

-

-

Step 2: In situ Generation of Nitrile Oxide and Cycloaddition:

-

To the solution of the hydroximoyl chloride, add a suitable alkyne (in this case, ethyl propiolate).

-

Slowly add a base, such as triethylamine, to the mixture at 0 °C to generate the nitrile oxide in situ.

-

Allow the reaction to warm to room temperature and stir until the cycloaddition is complete (monitored by TLC).

-

-

Step 3: Work-up and Purification:

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired Ethyl 5-methylisoxazole-3-carboxylate.

-

Applications in Research and Drug Development

The isoxazole ring is a privileged scaffold in medicinal chemistry, and Ethyl 5-methylisoxazole-3-carboxylate serves as a key starting material for the synthesis of various biologically active compounds.

Anti-inflammatory and Antimicrobial Agents:

The isoxazole nucleus is present in several commercial drugs, such as the COX-2 inhibitor parecoxib.[3] Researchers have utilized Ethyl 5-methylisoxazole-3-carboxylate to synthesize novel derivatives with potential anti-inflammatory and antimicrobial activities.[1] The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives for biological screening.[7]

Anticancer Drug Discovery:

Derivatives of isoxazoles have been investigated for their potential as anticancer agents.[2][3] The ability to functionalize both the C5-methyl and the C3-carboxylate positions of Ethyl 5-methylisoxazole-3-carboxylate allows for the exploration of a wide chemical space to optimize cytotoxic activity against various cancer cell lines.

Agrochemicals:

In the agrochemical sector, this compound is a building block for the synthesis of herbicides and pesticides.[1] The isoxazole ring can mimic the structure of natural substrates for essential enzymes in weeds or pests, leading to their inhibition.

The following diagram illustrates the central role of Ethyl 5-methylisoxazole-3-carboxylate as a synthetic intermediate.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. researchgate.net [researchgate.net]

Spectroscopic Characterization of Ethyl 5-ethylisoxazole-3-carboxylate: A Technical Guide

Introduction

Ethyl 5-ethylisoxazole-3-carboxylate is a heterocyclic compound belonging to the isoxazole class of molecules. Isoxazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. Accurate structural elucidation and purity assessment are critical in the development of any new chemical entity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will delve into the predicted spectral data for this compound, providing a foundational understanding for its characterization.

Molecular Structure and Predicted Spectral Features

The structure of this compound is presented below, with atoms numbered for clarity in the subsequent NMR analysis.

Molecular Structure of this compound

¹H NMR Spectroscopy

The proton NMR spectrum is a powerful tool for elucidating the connectivity of a molecule. Based on the structure of this compound, the following proton signals are predicted. The chemical shifts (δ) are estimated based on data from similar isoxazole structures and are reported in parts per million (ppm) relative to a standard reference.

| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Rationale |

| -CH₃ (ester) | ~1.3-1.5 | Triplet (t) | 3H | Coupled to the -CH₂- of the ester ethyl group. |

| -CH₂- (ester) | ~4.3-4.5 | Quartet (q) | 2H | Coupled to the -CH₃ of the ester ethyl group. |

| -CH₃ (5-ethyl) | ~1.2-1.4 | Triplet (t) | 3H | Coupled to the -CH₂- of the 5-ethyl group. |

| -CH₂- (5-ethyl) | ~2.8-3.0 | Quartet (q) | 2H | Coupled to the -CH₃ of the 5-ethyl group and adjacent to the isoxazole ring. |

| Isoxazole H (at C4) | ~6.5-6.8 | Singlet (s) | 1H | Aromatic proton on the isoxazole ring with no adjacent protons. |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for this compound are tabulated below.

| Carbon (Label) | Predicted Chemical Shift (δ, ppm) | Rationale |

| -CH₃ (ester) | ~14-15 | Aliphatic carbon of the ester ethyl group. |

| -CH₂- (ester) | ~61-63 | Aliphatic carbon of the ester ethyl group, deshielded by the adjacent oxygen. |

| -CH₃ (5-ethyl) | ~12-14 | Aliphatic carbon of the 5-ethyl group. |

| -CH₂- (5-ethyl) | ~20-22 | Aliphatic carbon of the 5-ethyl group, attached to the isoxazole ring. |

| C4 (isoxazole) | ~100-105 | Aromatic carbon of the isoxazole ring. |

| C3 (isoxazole) | ~158-162 | Aromatic carbon of the isoxazole ring, attached to the ester group. |

| C5 (isoxazole) | ~170-175 | Aromatic carbon of the isoxazole ring, attached to the ethyl group. |

| C=O (ester) | ~160-165 | Carbonyl carbon of the ester group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are as follows.

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~1720-1740 | C=O (ester) | Strong absorption due to the carbonyl stretch. |

| ~1600-1650 | C=N (isoxazole) | Stretching vibration of the carbon-nitrogen double bond in the isoxazole ring. |

| ~1400-1500 | C=C (isoxazole) | Stretching vibration of the carbon-carbon double bond in the isoxazole ring. |

| ~2850-3000 | C-H (aliphatic) | Stretching vibrations of the C-H bonds in the ethyl groups. |

| ~1100-1300 | C-O (ester) | Stretching vibrations of the C-O single bonds in the ester group. |

The presence of a strong band in the 1720-1740 cm⁻¹ region would be a key indicator of the ester functionality, while the combination of bands for C=N and C=C would be characteristic of the isoxazole ring.[1][2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₈H₁₁NO₃), the expected molecular weight is approximately 169.18 g/mol .

-

Molecular Ion (M⁺): A peak at m/z = 169 would correspond to the molecular ion.

-

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃, m/z = 45) from the ester, leading to a fragment at m/z = 124. Loss of the entire ester group (-COOCH₂CH₃, m/z = 73) could result in a fragment at m/z = 96. Fragmentation of the 5-ethyl group could also be observed.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of a compound such as this compound.

Synthesis of this compound

A common method for the synthesis of 3,5-disubstituted isoxazoles involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[3][4] For this compound, a plausible synthetic route would involve the reaction of an appropriate nitrile oxide precursor with 1-butyne.

General workflow for synthesis and characterization.

Step-by-step protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the nitrile oxide precursor in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).

-

Addition of Alkyne: Add 1-butyne to the reaction mixture.

-

Base Addition: Slowly add a base (e.g., triethylamine) to the mixture to generate the nitrile oxide in situ.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Spectroscopic Analysis

-

NMR Spectroscopy:

-

Prepare a sample by dissolving ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).[5]

-

Process the data (Fourier transform, phase correction, and baseline correction) and integrate the proton signals.

-

Assign the peaks based on their chemical shifts, multiplicities, and integration values.

-

-

IR Spectroscopy:

-

Prepare a sample as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

-

Acquire the IR spectrum using an FTIR spectrometer.[3]

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

-

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., electrospray ionization - ESI).

-

Acquire the mass spectrum and identify the molecular ion peak and major fragment ions.

-

Conclusion

This technical guide has provided a detailed, albeit predictive, spectroscopic analysis of this compound. The presented NMR, IR, and MS data, derived from the analysis of analogous compounds and fundamental principles, serves as a valuable resource for the identification and characterization of this molecule and related isoxazole derivatives. The experimental protocols outlined provide a general framework for the synthesis and analysis of such compounds in a research and development setting. As with any predictive data, experimental verification is paramount for definitive structural confirmation.

References

-

PrepChem.com. Synthesis of (a) Ethyl 5-methylisoxazole-3-carboxylate. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available at: [Link]

-

MDPI. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024-01-16). Available at: [Link]

-

Wiley-VCH. Supporting Information. (2007). Available at: [Link]

-

ResearchGate. Synthesis of ethyl 5-substituted isoxazole-3-carboxylates 86 in DES. Available at: [Link]

-

ResearchGate. (PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. (2025-08-08). Available at: [Link]

-

Supporting Information. Available at: [Link]

-

ResearchGate. (PDF) Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Available at: [Link]

-

PMC - NIH. Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. Available at: [Link]

-

Supporting Information. Available at: [Link]

- Google Patents. CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.

-

SpectraBase. Ethyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate - Optional[13C NMR]. Available at: [Link]

-

SpectraBase. 3-Ethyl-isoxazole-5-carboxylic acid. Available at: [Link]

-

Doc Brown's Chemistry. database IR spectra INFRARED SPECTROSCOPY INDEX. (2026-01-03). Available at: [Link]

-

Spectroscopy Online. The Carbonyl Group, Part V: Carboxylates—Coming Clean. (2018-05-01). Available at: [Link]

-

ResearchGate. (PDF) 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024-01-10). Available at: [Link]

-

Semantic Scholar. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. (2022-08-31). Available at: [Link]

Sources

- 1. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. application.wiley-vch.de [application.wiley-vch.de]

A Technical Guide to the Solubility of Ethyl 5-ethylisoxazole-3-carboxylate in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical determinant of its processability, formulation, and ultimate bioavailability. This technical guide provides an in-depth exploration of the solubility characteristics of Ethyl 5-ethylisoxazole-3-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry. In the absence of extensive published quantitative solubility data for this specific molecule, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals. It outlines the foundational physicochemical principles governing solubility, presents the known properties of structurally similar isoxazole derivatives, and provides detailed, field-proven experimental protocols for the precise and reliable determination of its solubility in a range of organic solvents. This guide is designed to empower the user with the necessary theoretical knowledge and practical methodologies to navigate the challenges of solubility assessment in a drug development pipeline.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug candidate from discovery to a viable therapeutic, understanding its physicochemical properties is paramount. Among these, solubility stands out as a cornerstone attribute that dictates the feasibility of synthesis, purification, formulation, and ultimately, the in-vivo performance of the drug.[1][2] For this compound, a molecule of interest in contemporary pharmaceutical research, a thorough understanding of its solubility in various organic solvents is not merely academic but a practical necessity.

Physicochemical Properties of this compound and Related Analogues

While specific data for this compound is sparse, we can infer its likely properties by examining closely related, commercially available isoxazole derivatives. These analogues provide a valuable starting point for solvent selection and experimental design. The isoxazole ring, being a polar heterocyclic system, generally imparts a degree of polarity to the molecule.[3] The presence of an ethyl ester and an ethyl group at positions 3 and 5 respectively will influence its lipophilicity and overall solubility profile.

Table 1: Physicochemical Properties of Structurally Similar Isoxazole Derivatives

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Refractive Index |

| Ethyl 5-methylisoxazole-3-carboxylate | CCOC(=O)c1cc(C)on1 | C₇H₉NO₃ | 155.15 | 27-31 | - | - | - |

| Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate | CCOC(=O)c1c(C)onc1CC | C₉H₁₃NO₃ | 183.20 | - | 71-72 @ 0.5 mmHg | 1.066 | 1.4630 |

| Ethyl 5-methylisoxazole-4-carboxylate | CCOC(=O)c1cnoc1C | C₇H₉NO₃ | 155.15 | - | - | 1.118 | 1.460 |

Data sourced from commercial supplier information.[5][6]

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1] Given the polar isoxazole core and the ester functionality, it is anticipated that this compound will exhibit favorable solubility in polar organic solvents. However, the ethyl groups contribute to its nonpolar character, suggesting that it may also have some solubility in less polar solvents. The solid-state form (crystalline vs. amorphous) of the compound will also significantly impact its solubility.[1]

Experimental Determination of Solubility: A Practical Guide

The empirical determination of solubility is a critical activity in pharmaceutical development. The following section provides detailed protocols for both thermodynamic and kinetic solubility assessments.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method, pioneered by Higuchi and Connors, remains the gold standard for determining thermodynamic (or equilibrium) solubility.[7] It is a robust and reliable method for obtaining the saturation concentration of a compound in a given solvent at a specific temperature.

Experimental Protocol: Shake-Flask Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature water bath or incubator with agitation (e.g., orbital shaker or rotator). A typical equilibration time is 24-48 hours. It is advisable to perform a time-to-equilibrium study to determine the minimum time required to reach a plateau in concentration.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a clear aliquot of the supernatant. To avoid aspirating solid particles, it is recommended to use a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE).

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV, UPLC-MS).

-

Quantify the concentration of this compound against a standard calibration curve.

-

-

Data Reporting:

-

Express the solubility in units of mg/mL or mol/L at the specified temperature.

-

Diagram: Workflow for Thermodynamic Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination: Nephelometry

In early drug discovery, where sample availability may be limited, kinetic solubility assays offer a higher-throughput alternative. Nephelometry, which measures the scattering of light by suspended particles, is a powerful technique for this purpose.[2] This method determines the concentration at which a compound precipitates from a solution when an aqueous buffer is added to a stock solution in an organic solvent (typically DMSO).

Experimental Protocol: Kinetic Solubility by Nephelometry

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

-

Serial Dilution:

-

Perform a serial dilution of the stock solution to create a range of concentrations.

-

-

Precipitation Induction:

-

Add a controlled volume of an aqueous buffer (e.g., phosphate-buffered saline, PBS) to each dilution. The final concentration of the organic solvent should be low (e.g., 1-5%).

-

-

Nephelometric Measurement:

-

Immediately after the addition of the aqueous buffer, measure the light scattering of each sample using a nephelometer. An increase in nephelometry units indicates the formation of a precipitate.

-

-

Data Analysis:

-

Plot the nephelometry signal against the compound concentration. The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.

-

Diagram: Workflow for Kinetic Solubility Determination

Caption: Workflow for Kinetic Solubility Determination.

Factors Influencing Solubility

Several factors can significantly impact the measured solubility of this compound:

-

Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature. However, this relationship should be determined experimentally for each solvent system.

-

Solvent Polarity: As a moderately polar molecule, this compound is expected to have higher solubility in polar solvents. A systematic screening of solvents with varying polarities is recommended.

-

pH (for protic solvents): Although the isoxazole ring itself is weakly basic, the overall molecule does not have strongly ionizable groups. Therefore, pH is expected to have a minimal effect on its solubility in most organic solvents. However, in protic solvents, strong acidic or basic conditions could potentially lead to hydrolysis of the ester group over time, which could affect the measured solubility.

-

Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities.[1] It is crucial to characterize the solid form used in solubility studies (e.g., using X-ray powder diffraction, XRPD) to ensure consistency and reproducibility of the results.

Conclusion

While a comprehensive, publicly available dataset on the solubility of this compound in organic solvents is yet to be established, this guide provides a robust framework for its systematic and accurate determination. By understanding the physicochemical properties of related isoxazole derivatives and by diligently applying the detailed experimental protocols outlined herein, researchers and drug development professionals can generate the critical solubility data needed to advance their programs. The principles and methodologies presented in this guide are designed to ensure scientific integrity and to provide a solid foundation for formulation development, process optimization, and ultimately, the successful translation of promising molecules into effective therapeutics.

References

- Solubility of Things. (n.d.). Isoxazole.

- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of Benzo[d]isoxazol-3-ol in Organic Solvents.

-

ChemSynthesis. (n.d.). ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Retrieved from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Retrieved from [Link]

-

ResearchGate. (n.d.). Lipophilicity and water solubility of Isoxazole derivatives computed by.... Retrieved from [Link]

-

SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

Sources

Introduction: The Isoxazole Carboxylate Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Potential Biological Activities of Isoxazole Carboxylates

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone scaffold in medicinal chemistry.[1][2][3] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions make it a "privileged structure" for designing bioactive molecules.[4] When functionalized with a carboxylate or a related carboxamide group, the resulting isoxazole carboxylates gain an additional interaction point, often crucial for binding to biological targets. These derivatives have demonstrated a remarkable breadth of pharmacological activities, ranging from antimicrobial and anti-inflammatory to anticancer and neuroprotective effects.[5][6][7]

This guide, intended for researchers and drug development professionals, provides a technical overview of the major biological activities associated with isoxazole carboxylates. It moves beyond a simple catalog of effects to explore the underlying mechanisms of action, present quantitative data from key studies, and provide detailed, validated protocols for the evaluation of these activities in a laboratory setting.

Anticancer Activity: Targeting the Engines of Malignancy

The isoxazole moiety is a core component of numerous compounds investigated for their potent antiproliferative activities against a wide range of cancer cell lines.[4][8][9] The structural versatility of isoxazole carboxylates allows for the fine-tuning of their activity against specific oncogenic targets.

Mechanism of Action: Inhibition of Key Oncogenic Pathways

Isoxazole derivatives exert their anticancer effects through diverse mechanisms. A prominent strategy involves the inhibition of Heat Shock Protein 90 (HSP90), a molecular chaperone responsible for the stability and function of numerous oncoproteins critical for tumor growth and survival.[10][11] By binding to HSP90, isoxazole-based inhibitors trigger the degradation of these client proteins, leading to cell cycle arrest and apoptosis. Other isoxazole compounds have been shown to interfere with tubulin polymerization, disrupting microtubule dynamics essential for mitosis and leading to cell death.[11]

Quantitative Data: In Vitro Cytotoxicity

The efficacy of novel anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit 50% of cancer cell proliferation.

| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 2e | Phenyl-isoxazole-carboxamide | B16F1 (Melanoma) | 0.079 | [8] |

| Compound 2a | Phenyl-isoxazole-carboxamide | HeLa (Cervical) | 7.55 - 40.85 | [8] |

| Compound 2d | Isoxazole-carboxamide | HeLa (Cervical) | 15.48 (µg/ml) | [9][12] |

| Compound 2d/2e | Isoxazole-carboxamide | Hep3B (Liver) | ~23 (µg/ml) | [9][12] |

| Compound 129 | Phenyl-isoxazole-carboxamide | HeLa (Cervical) | 0.91 | [13] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing the cytotoxic potential of chemical compounds.[14] It measures the metabolic activity of cells, which serves as an indicator of cell viability.[15]

Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the isoxazole carboxylate compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2. The duration is optimized based on the cell line's doubling time.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Antimicrobial Activity: Combating Pathogenic Microbes

Isoxazole derivatives, including clinically used antibiotics like sulfamethoxazole and cloxacillin, have long been recognized for their potent antimicrobial properties.[16][17] Isoxazole carboxylates are actively investigated as novel agents to combat the growing threat of multidrug-resistant bacteria and fungi.[18][19]

Mechanism of Action

The antimicrobial mechanisms of isoxazole derivatives can be varied. For instance, sulfonamide-containing isoxazoles like sulfamethoxazole act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. The β-lactam isoxazoles, such as cloxacillin, inhibit the synthesis of the bacterial cell wall. The specific mechanisms for novel isoxazole carboxylates are diverse and often involve targeting essential microbial enzymes or disrupting cellular processes critical for pathogen survival.[18]

Quantitative Data: In Vitro Antimicrobial Potency

The antimicrobial activity of a compound is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.[20]

| Compound Type | Target Microorganism | MIC (µg/mL) | Reference |

| Acridone-isoxazole derivative | E. coli | 22.39 | [1] |

| Acridone-isoxazole derivative | S. aureus | 23.14 | [1] |

| Isoxazole Carboxamides | Various Bacteria & Fungi | Significant Activity Reported | [19] |

Note: Specific MIC values for a broad range of isoxazole carboxylates are highly structure-dependent and are reported across numerous individual studies.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique to quantitatively measure the in vitro antimicrobial activity of a compound.[20][21][22]

Methodology:

-

Compound Preparation: Dissolve the isoxazole carboxylate compound in a suitable solvent (e.g., DMSO) and prepare a stock solution. Create a series of twofold dilutions in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) overnight. Dilute the culture to achieve a standardized final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the clear wells onto agar plates. The MBC is the lowest concentration that results in no growth on the agar after incubation.[23]

Anti-inflammatory and Neuroprotective Activities

Beyond their roles in fighting cancer and microbes, isoxazole carboxylates have shown significant promise in modulating inflammation and protecting neuronal cells, highlighting their potential in treating chronic inflammatory diseases and neurodegenerative disorders.[6][7][18]

Mechanisms of Action

-

Anti-inflammatory: Many isoxazole derivatives, famously including the COX-2 inhibitor valdecoxib, exert anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, thereby blocking the synthesis of pro-inflammatory prostaglandins.[1][2] Others may modulate the production of inflammatory cytokines.[18]

-

Neuroprotective: The neuroprotective effects of isoxazole compounds often stem from their ability to mitigate cellular damage caused by oxidative stress, excitotoxicity, or the accumulation of toxic protein aggregates (e.g., amyloid-β peptide).[18][24][25]

Experimental Protocols for Evaluation

A. In Vitro Anti-Inflammatory Assay (PGE2 Inhibition):

This assay measures a compound's ability to inhibit the production of Prostaglandin E2 (PGE2), a key inflammatory mediator, in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).[26][27]

-

Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) in a 24-well plate.

-

Pre-treatment: Treat the cells with various concentrations of the isoxazole carboxylate for 1-2 hours.

-

Stimulation: Add LPS (1 µg/mL) to induce an inflammatory response and PGE2 production. Include unstimulated and vehicle controls.

-

Incubation: Incubate for 24 hours.

-

Quantification: Collect the cell culture supernatant and measure the concentration of PGE2 using a commercially available ELISA kit.

-

Analysis: Calculate the percentage of PGE2 inhibition relative to the LPS-stimulated vehicle control.

B. In Vitro Neuroprotection Assay (Oxidative Stress Model):

This assay evaluates a compound's ability to protect neuronal cells from death induced by an oxidative stressor like hydrogen peroxide (H2O2) or amyloid-β peptide.[28][29]

-

Cell Culture: Plate a human neuroblastoma cell line (e.g., SK-N-SH) in a 96-well plate.[29]

-

Pre-treatment: Treat the cells with non-toxic concentrations of the isoxazole carboxylate for 12-24 hours.

-

Induction of Toxicity: Add a neurotoxic agent (e.g., H2O2 or aggregated Aβ peptide) to the wells.

-

Incubation: Incubate for an additional 24 hours.

-

Viability Assessment: Measure cell viability using an appropriate assay, such as the XTT assay (which measures metabolic activity) or the LDH assay (which measures membrane integrity by quantifying lactate dehydrogenase release from dead cells).[29]

-

Analysis: Compare the viability of cells treated with the compound and the toxin to those treated with the toxin alone to determine the percentage of neuroprotection.

Conclusion and Future Perspectives

Isoxazole carboxylates are a versatile and highly promising class of compounds in drug discovery. Their proven efficacy across anticancer, antimicrobial, anti-inflammatory, and neuroprotective domains underscores the value of the isoxazole scaffold. The future of research in this area will likely focus on synthesizing novel derivatives with improved potency and selectivity, exploring multi-target therapies, and leveraging nanotechnology for enhanced drug delivery, as has been demonstrated with nano-emulgel formulations to improve permeability into cancer cells.[8] The robust and validated protocols detailed in this guide provide a framework for the systematic evaluation of these exciting next-generation therapeutic candidates.

References

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis.

- Kumar, M., & Parjapat, M. K. (2024). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews.

- Kumar, M., & Parjapat, M. K. (2024). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews.

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. [Link]

- A comprehensive review on in-vitro methods for anti-microbial activity. (2023). Journal of Drug Delivery and Therapeutics.

- WOAH. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE Terrestrial Manual.

- Kuey, N., et al. (2024). Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study. Journal of Namibian Studies: History Politics Culture.

- Soković, M., et al. (2010). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. Molecules.

-

Exploring the Diverse Biological Frontiers of Isoxazole: A Comprehensive Review of its Pharmacological Significance. Semantic Scholar. [Link]

- A Comparative Guide to the Biological Activities of Isoxazole Carboxamides Related to 4-Amino-5-benzoylisoxazole. (2025). BenchChem.

- Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing.

- Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC - NIH.

-

Al-Ostath, A., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences. [Link]

-

Al-Ostath, A., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Scientifica. [Link]

- Lencz, T., & Taldone, T. (2021). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug Discovery Today.

- Poeta, E., et al. (2025). Cell-Based Assays to Assess Neuroprotective Activity.

-

Poeta, E., et al. (2025). Cell-Based Assays to Assess Neuroprotective Activity. Springer Nature. [Link]

- Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. (2020).

-

Isoxazole containing compounds with anticancer activities, and antioxidant agents (Rebamipide and Trolox). ResearchGate. [Link]

- Kumar, A., et al. (2013).

-

Maher, P., & Akaishi, T. (2007). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. Journal of Neurochemistry. [Link]

- Application Notes and Protocols for Assessing the Anti-Cancer Activity of Novel 1,4-Dihydropyridine Analogues. (2025). BenchChem.

-

Sharma, V., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry. [Link]

- A Brief Review on Isoxazole Derivatives as Antibacterial Agents. World Journal of Pharmaceutical Research.

- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2024). Chemistry & Biology Interface.

- Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Frontiers In Medicinal Chemistry.

- In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. (2013). Journal of the Science of Food and Agriculture.

- Isoxazole derivatives as anticancer agents. (2024). ChemicalBook.

- What Makes Isoxazole Compounds Promising Anticancer Agents?. (2024). Guidechem.

-

Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. (2024). Molecules. [Link]

- Research into New Molecules with Anti-Inflamm

-

Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (2021). RSC Medicinal Chemistry. [Link]

-

Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing. (2016). Scientific Reports. [Link]

Sources

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. ijpca.org [ijpca.org]

- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Exploring the Diverse Biological Frontiers of Isoxazole: A Comprehensive Review of its Pharmacological Significance | Semantic Scholar [semanticscholar.org]

- 6. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]

- 11. Page loading... [wap.guidechem.com]

- 12. staff.najah.edu [staff.najah.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijcrt.org [ijcrt.org]

- 17. researchgate.net [researchgate.net]

- 18. kuey.net [kuey.net]

- 19. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 20. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Methods for in vitro evaluating antimicrobial activity: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]

- 23. mdpi.com [mdpi.com]

- 24. Cell-Based Assays to Assess Neuroprotective Activity [cris.unibo.it]

- 25. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]

- 26. mdpi.com [mdpi.com]

- 27. Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing - PMC [pmc.ncbi.nlm.nih.gov]

- 28. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 29. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 5-Ethylisoxazole-3-carboxylate Derivatives and Analogues for Drug Discovery